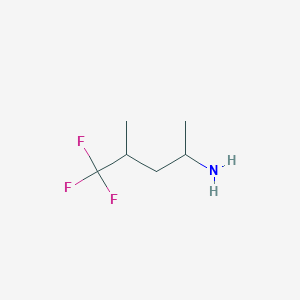

5,5,5-Trifluoro-4-methylpentan-2-amine

Description

5,5,5-Trifluoro-4-methylpentan-2-amine is a fluorinated amine compound characterized by a branched pentane backbone substituted with three fluorine atoms at the terminal carbon (C5) and a methyl group at C2. Fluorinated amines are of significant interest in pharmaceutical and materials science due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated counterparts. The trifluoromethyl and methyl substituents likely influence its steric and electronic profiles, affecting reactivity and interactions in synthetic or biological systems.

Propriétés

IUPAC Name |

5,5,5-trifluoro-4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXRQSDQMINEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the pentane chain. One common method is the reaction of 4-methylpentan-2-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5,5,5-Trifluoro-4-methylpentan-2-amine can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of amines with lower oxidation states.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5,5,5-Trifluoro-4-methylpentan-2-amine is primarily used as a building block in the synthesis of fluorinated compounds. These compounds are valuable in drug development due to their enhanced pharmacokinetic properties. Notably, fluorinated amines can exhibit increased potency and selectivity for biological targets.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound can act as selective serotonin receptor agonists. For instance, studies on related trifluoromethyl-substituted compounds have shown promising results in modulating serotonin pathways, suggesting potential antidepressant effects .

Biological Research

In biological contexts, this compound is utilized to investigate the effects of fluorinated amines on enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its role in various biological systems.

Table 1: Biological Activity of Fluorinated Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Serotonin receptor agonist | 320 | |

| Similar Trifluoromethyl Compounds | Antidepressant activity | Varies |

Industrial Applications

In the industrial sector, this compound finds applications in the synthesis of agrochemicals and polymers. The incorporation of fluorinated groups enhances the chemical resistance and thermal stability of materials.

Case Study: Agrochemical Development

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness in pest control and crop protection. The unique properties imparted by the trifluoromethyl group contribute to the efficacy of these products .

Table 2: Industrial Applications of Fluorinated Compounds

| Application Area | Compound Type | Benefits |

|---|---|---|

| Agrochemicals | Trifluoromethyl derivatives | Enhanced efficacy and stability |

| Polymers | Fluorinated polymers | Improved thermal resistance |

Mécanisme D'action

The mechanism of action of 5,5,5-Trifluoro-4-methylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets due to its electron-withdrawing properties. This can lead to modulation of biological pathways and physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 5,5,5-Trifluoro-4-methylpentan-2-amine, we analyze its structural analogs from the evidence, focusing on molecular features, physicochemical properties, and functional differences.

5,5,5-Trifluoro-2-phenylpentan-2-amine

- Molecular Formula : C₁₁H₁₄F₃N

- Molecular Weight : 217.24 g/mol

- Key Features: A phenyl group replaces the methyl group at C4, introducing aromaticity and increasing molecular weight.

- Comparison: The absence of a phenyl group in the target compound reduces steric bulk and may lower boiling/melting points due to decreased van der Waals interactions. The target compound’s methyl group likely improves solubility in non-polar solvents compared to the phenyl analog .

1,1,5,5-Tetrafluoro-2,4-pentanedione

- Molecular Formula : C₅H₄F₄O₂ (CAS 70086-62-3)

- Molecular Weight : 188.08 g/mol

- Key Features : A diketone with fluorine atoms at C1 and C3. The electron-withdrawing fluorine atoms increase the acidity of α-hydrogens (pKa ~8–10), enabling chelation with metal ions.

- Comparison : Unlike the amine target, this compound is a diketone, rendering it more reactive in coordination chemistry and condensation reactions. The absence of an amine group eliminates basicity, altering its behavior in acid-base environments .

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentan

- Molecular Formula : C₉H₁₄F₆N₂

- Molecular Weight : 264.21 g/mol

- Key Features: Contains dual trifluoromethyl groups (C5 and C4) and an isopropylimino group. The high fluorine content (six F atoms) significantly elevates lipophilicity (logP ~3–4) and thermal stability.

- Comparison: The target compound’s simpler structure (one trifluoromethyl and one methyl group) may reduce steric hindrance, enhancing accessibility for nucleophilic reactions.

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

- Molecular Formula : C₁₁H₁₂F₆O₃ (CAS 630414-85-6)

- Molecular Weight : 318.20 g/mol

- Key Features : A methacrylate ester with hydroxyl and trifluoromethyl groups. The ester functionality enables polymerization, while fluorine enhances hydrophobicity and UV stability.

- Comparison: The target amine lacks the ester and hydroxyl groups, making it less prone to hydrolysis or radical polymerization.

Research Implications and Gaps

The comparison highlights how substituents like fluorine, aromatic rings, and functional groups modulate physicochemical behavior. For instance:

- Fluorine : Increases electronegativity and stability but may reduce solubility in aqueous media.

- Steric Effects : Bulky groups (e.g., phenyl) hinder reactivity but improve thermal stability.

- Functionality : Amines enable salt formation, while esters support polymerization.

Notably, direct experimental data on this compound remains sparse. Further studies are needed to characterize its synthesis, stability, and applications conclusively.

Activité Biologique

5,5,5-Trifluoro-4-methylpentan-2-amine is an organic compound characterized by its trifluoromethyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C6H12F3N

- Molecular Weight : Approximately 155.16 g/mol

- Physical Form : Typically found in powder form

The biological activity of this compound is attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their function and activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

- IC50 Values : Compounds related to this compound have shown promising inhibitory concentrations against various cancer cell lines. In a study on quinazolinone derivatives, several compounds demonstrated IC50 values ranging from 0.01 µM to 14.12 µM against HeLa and other cancer cell lines .

Enzyme Interactions

Research suggests that fluorinated amines can affect enzyme activities and metabolic pathways:

- Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism, highlighting its role as a bioactive agent in therapeutic contexts .

Research Applications

This compound is utilized in various fields:

- Medicinal Chemistry : As a building block for fluorinated pharmaceuticals that exhibit enhanced metabolic stability.

- Biological Research : Used to study the effects of fluorinated amines on biological systems.

- Industrial Applications : Employed in the synthesis of agrochemicals and specialty materials where fluorinated groups provide unique properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5,5,5-Trifluoro-4-methylpentan-1-amine | Amine with trifluoromethyl group | Potential bioactive compound |

| 5,5,5-Trifluoro-2-methylpentan-1-amine | Similar structure | Varies in pharmacokinetic properties |

| 1-Pentanamine, 5,5,5-trifluoro-4-methyl- | Another name for the same compound | Unique metabolic stability |

Case Studies

- Antitumor Efficacy : A study on quinazolinone derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against multiple cancer cell lines. The findings suggest that similar modifications in this compound could yield compounds with improved antitumor activity .

- Metabolic Stability : Fluorinated compounds have been shown to exhibit increased resistance to metabolic degradation. This characteristic makes them valuable candidates for drug development aimed at chronic diseases like cancer .

Q & A

Q. What are the optimal synthetic routes for preparing 5,5,5-Trifluoro-4-methylpentan-2-amine with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For fluorinated amines, fluorinated precursors (e.g., trifluoromethyl ketones) are often reacted with methylamine derivatives under controlled conditions. For example:

- Reductive Amination : Use a trifluoromethyl ketone intermediate with methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) in anhydrous THF. Monitor reaction progress via TLC or GC-MS .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure ensures high purity. Confirm purity via HPLC (>98%) and NMR (absence of residual solvents) .

Key Considerations :

- Moisture-sensitive reactions require inert atmospheres (N2/Ar).

- Fluorinated byproducts may form; optimize stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy :

-

¹⁹F NMR : Identifies trifluoromethyl groups (δ ~ -60 to -70 ppm) and verifies substitution patterns.

-

¹H/¹³C NMR : Confirm amine protonation state (δ 1.2–2.5 ppm for methyl groups; δ 40–50 ppm for C-N) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) validate functional groups .

Data Cross-Validation : Discrepancies in NMR shifts (e.g., unexpected splitting) may indicate stereochemical impurities; repeat under deuterated solvents or variable temperature conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions:

- Variables :

-

Temperature: 25°C vs. 60°C

-

Catalyst: Pd/C (5% vs. 10%)

-

Solvent: THF vs. DMF

- Response Metrics : Yield, purity, reaction time.

- Analysis : ANOVA determines significant factors. For example, higher temperatures may accelerate reactions but increase decomposition .

Case Study : In analogous trifluoromethylamine syntheses, solvent polarity (DMF > THF) improved yields by 20% due to better intermediate stabilization .

Q. How to resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in:

- Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound solubility and activity.

- Sample Purity : Trace impurities (e.g., unreacted ketones) may skew results. Validate purity via orthogonal methods (HPLC, NMR) .

- Biological Models : Cell-line specificity (e.g., HEK293 vs. HeLa) or protein isoform differences can alter outcomes.

Resolution Strategy :

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. For trifluoromethylamines, the amine group often acts as a nucleophile, while the CF3 group stabilizes transition states via electron withdrawal .

- MD Simulations : Model solvation effects (e.g., in polar aprotic solvents) to assess reaction pathways. Software like Gaussian or ORCA provides thermodynamic parameters (ΔG‡) for kinetic predictions .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.